1-[(4-chlorophenoxy)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the thiazole ring: The thiazole moiety can be synthesized by reacting a suitable α-haloketone with thiourea.
Coupling of the chlorophenoxy group: This step involves the reaction of 4-chlorophenol with formaldehyde to form the chlorophenoxymethyl group, which is then coupled with the pyrazole-thiazole intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may inhibit or activate specific enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
- 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
- 1-[(4-METHOXYPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Comparison:
- Uniqueness: The presence of the chlorophenoxy group in 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE may confer unique biological activities compared to its bromophenoxy or methoxyphenoxy analogs.
- Biological Activity: The specific substituents on the phenoxy group can significantly influence the compound’s interaction with biological targets, potentially altering its efficacy and selectivity.
This detailed overview provides a comprehensive understanding of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H13ClN4O2S |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13ClN4O2S/c15-10-1-3-11(4-2-10)21-9-19-7-5-12(18-19)13(20)17-14-16-6-8-22-14/h1-5,7H,6,8-9H2,(H,16,17,20) |
InChI Key |
RNZVMLNBCUJDQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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